molecular formula C10H15N5O4 B14930881 1-ethyl-N-(morpholin-4-yl)-4-nitro-1H-pyrazole-3-carboxamide

1-ethyl-N-(morpholin-4-yl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B14930881
M. Wt: 269.26 g/mol
InChI Key: IRVAUWGTTJESTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a morpholino group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholino group may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the morpholino and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

1-ethyl-N-morpholin-4-yl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C10H15N5O4/c1-2-13-7-8(15(17)18)9(11-13)10(16)12-14-3-5-19-6-4-14/h7H,2-6H2,1H3,(H,12,16)

InChI Key

IRVAUWGTTJESTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.